(2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride CAS number and physical properties
(2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride CAS number and physical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of modern medicinal chemistry is increasingly focused on the development of novel molecular scaffolds that offer three-dimensional complexity, improved physicochemical properties, and unique biological activities. Within this context, saturated heterocyclic systems have garnered significant attention. This guide provides a comprehensive technical overview of (2-Azabicyclo[4.1.0]heptan-1-yl)methanol hydrochloride, a functionalized bicyclic amine of interest in drug discovery.
It is important to note that the initial inquiry for "(2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride" did not yield a specific CAS number in broad searches. However, a closely related isomer, (2-Azabicyclo[4.1.0]heptan-1-yl)methanol hydrochloride, is commercially available and has a registered CAS number. This guide will focus on this latter, well-documented compound. The azabicyclo[4.1.0]heptane core, a fusion of a cyclohexane and an aziridine ring, represents a rigid, sp³-rich scaffold that is finding utility in the design of novel therapeutics.[1] The presence of a primary alcohol provides a versatile handle for further chemical modification, making it a valuable building block for creating diverse chemical libraries.
This document will delve into the known physical and chemical properties of (2-Azabicyclo[4.1.0]heptan-1-yl)methanol hydrochloride, explore plausible synthetic routes based on established methodologies for related structures, discuss its potential applications in medicinal chemistry, and provide essential safety and handling information.
Core Compound Identification and Physical Properties
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number. The molecular structure consists of a fused bicyclic system containing a six-membered ring and a three-membered aziridine ring, with a hydroxymethyl substituent at the 1-position. The hydrochloride salt form enhances its solubility in aqueous media.
Table 1: Physical and Chemical Properties of (2-Azabicyclo[4.1.0]heptan-1-yl)methanol hydrochloride
| Property | Value | Source(s) |
| CAS Number | 2187426-49-7 | [2][3] |
| Molecular Formula | C₇H₁₄ClNO | [3] |
| Molecular Weight | 163.6 g/mol | [3] |
| Physical Form | Solid | [4] |
| Purity | Typically >95% | |
| Storage | Store at room temperature, keep dry and cool. | [4] |
Synthesis and Experimental Protocols
The synthesis of functionalized azabicyclo[4.1.0]heptanes can be achieved through various synthetic strategies. A common approach involves the cyclopropanation of a suitable unsaturated amine precursor. While a specific protocol for the title compound is not published, a representative synthesis can be adapted from methodologies reported for analogous structures, such as the synthesis of 6-functionalized 3-azabicyclo[4.1.0]heptanes.[5]
A plausible synthetic route to (2-Azabicyclo[4.1.0]heptan-1-yl)methanol could start from a protected 1,2,3,6-tetrahydropyridine derivative. The key steps would involve the introduction of a hydroxymethyl group or a precursor, followed by cyclopropanation of the double bond.
Illustrative Synthetic Protocol
This protocol is a proposed pathway and has not been experimentally validated for this specific compound.
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Protection of the Amine: Start with a suitable tetrahydropyridine precursor. The nitrogen atom is protected, for example, as a carbamate (e.g., Boc or Cbz) to prevent side reactions in subsequent steps.
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Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced at the desired position via various methods, such as hydroboration-oxidation of an exocyclic double bond or by the reaction of a suitable electrophile with a metallated intermediate.
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Cyclopropanation: The double bond of the protected tetrahydropyridine derivative is then subjected to a cyclopropanation reaction. A common method is the Simmons-Smith reaction using diiodomethane and a zinc-copper couple.
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Deprotection and Salt Formation: The protecting group is removed under appropriate conditions (e.g., acid treatment for a Boc group). The resulting free amine is then treated with hydrochloric acid to form the stable hydrochloride salt.
Caption: Proposed synthetic workflow for the target compound.
Applications in Medicinal Chemistry and Drug Discovery
The rigid, three-dimensional nature of the azabicyclo[4.1.0]heptane scaffold makes it an attractive structural motif in drug design. Such bicyclic systems can provide a fixed orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.
While specific biological activities for (2-Azabicyclo[4.1.0]heptan-1-yl)methanol hydrochloride have not been extensively reported, the broader class of azabicyclo[4.1.0]heptane derivatives has shown promise in various therapeutic areas:
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Nitric Oxide Synthase (NOS) Inhibition: Certain 2-azabicyclo[4.1.0]heptane derivatives have been synthesized and evaluated as inhibitors of nitric oxide synthase, an enzyme implicated in various physiological and pathological processes.[6]
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Potassium Channel Opening: Diazabicyclo[4.1.0]heptene derivatives have been investigated for their antihypertensive activity through the opening of potassium channels.[7]
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Antipsychotic Drug Development: The isosteric replacement of a piperidine moiety with a 3-azabicyclo[4.1.0]heptane fragment in analogues of the antipsychotic drug Haloperidol resulted in improved affinity for dopamine D2 receptors.[5]
The primary alcohol functionality of (2-Azabicyclo[4.1.0]heptan-1-yl)methanol hydrochloride serves as a key point for diversification. It can be readily oxidized to an aldehyde or carboxylic acid, or converted to esters, ethers, and other functional groups, allowing for the exploration of a wide range of chemical space in structure-activity relationship (SAR) studies.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling (2-Azabicyclo[4.1.0]heptan-1-yl)methanol hydrochloride. Based on available safety data for related compounds, the following should be considered:
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Hazard Classification: This compound is classified as causing skin and eye irritation.[4][8]
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Personal Protective Equipment (PPE): It is recommended to use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
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First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If skin contact occurs, wash with soap and water. If inhaled, move to fresh air.
For detailed safety information, it is always best to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(2-Azabicyclo[4.1.0]heptan-1-yl)methanol hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid, three-dimensional scaffold and functional handle for further derivatization make it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. While further research is needed to fully elucidate the biological activity of this specific molecule, the established importance of the azabicyclo[4.1.0]heptane core suggests that it holds significant promise for the development of new and effective drugs.
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